molecular formula C11H16O2 B13298860 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13298860
M. Wt: 180.24 g/mol
InChI Key: AJOFNVKYIKOVBV-NSCUHMNNSA-N
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Description

2-(But-2-en-1-yl)-7-oxabicyclo[221]heptane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves a series of organic reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as:

  • 2-azabicyclo[2.2.1]heptanes
  • 2,7-diazabicyclo[2.2.1]heptanes
  • Bicyclo[2.2.1]heptane derivatives

Uniqueness

What sets 2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde apart from these similar compounds is its specific functional groups and the unique arrangement of atoms within its bicyclic structure. This uniqueness can result in distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-[(E)-but-2-enyl]-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C11H16O2/c1-2-3-6-11(8-12)7-9-4-5-10(11)13-9/h2-3,8-10H,4-7H2,1H3/b3-2+

InChI Key

AJOFNVKYIKOVBV-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1(CC2CCC1O2)C=O

Canonical SMILES

CC=CCC1(CC2CCC1O2)C=O

Origin of Product

United States

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